
2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid: is an organic compound characterized by a methoxy group attached to a cyclohexa-1,4-diene ring, with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxyphenol, which undergoes a series of reactions to form the desired product.
Formation of Intermediate: The 4-methoxyphenol is first converted to 4-methoxycyclohexa-1,4-diene through a series of hydrogenation and dehydrogenation reactions.
Acetic Acid Addition: The intermediate is then subjected to a carboxylation reaction, where acetic acid is introduced to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation steps.
Controlled Reaction Conditions: Maintaining specific temperatures and pressures to optimize yield and purity.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the diene ring to a more saturated form.
Substitution: Electrophilic substitution reactions can occur at the methoxy group, where reagents like halogens or nitrating agents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of cyclohexane derivatives
Substitution: Introduction of halogenated or nitrated derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of methoxy and acetic acid groups on biological systems. It may serve as a model compound in enzymatic studies or as a ligand in receptor binding assays.
Medicine
Potential medicinal applications include its use as a scaffold for drug development. The methoxy group and acetic acid moiety can be modified to enhance biological activity, leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for incorporation into various industrial processes.
Mécanisme D'action
The mechanism by which 2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the acetic acid moiety can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylacetic acid: Similar structure but lacks the diene ring.
2-(4-Methoxyphenyl)acetic acid: Similar structure but with a phenyl ring instead of a cyclohexa-1,4-diene ring.
4-Methoxycyclohexanecarboxylic acid: Similar structure but with a fully saturated cyclohexane ring.
Uniqueness
2-(4-Methoxycyclohexa-1,4-dien-1-yl)acetic acid is unique due to the presence of both a methoxy group and a cyclohexa-1,4-diene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C9H12O3 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2-(4-methoxycyclohexa-1,4-dien-1-yl)acetic acid |
InChI |
InChI=1S/C9H12O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2,5H,3-4,6H2,1H3,(H,10,11) |
Clé InChI |
SZSIEUTWLLGRME-UHFFFAOYSA-N |
SMILES canonique |
COC1=CCC(=CC1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12848202.png)
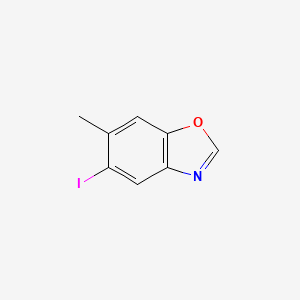
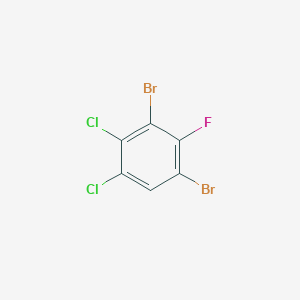
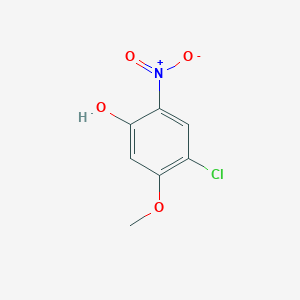

![3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride](/img/structure/B12848232.png)

![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid](/img/structure/B12848239.png)
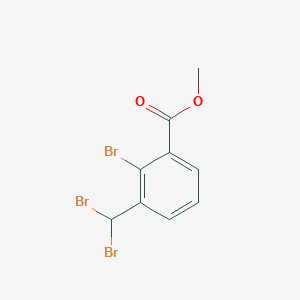
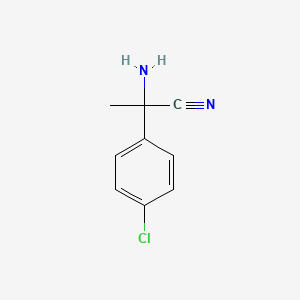
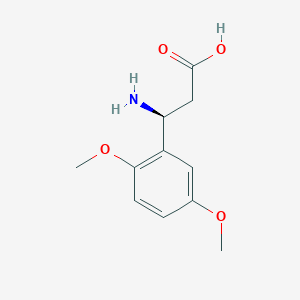
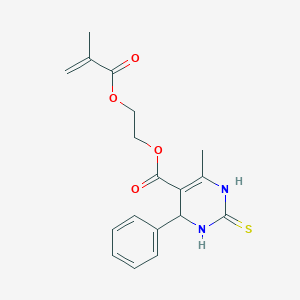

![2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12848274.png)
